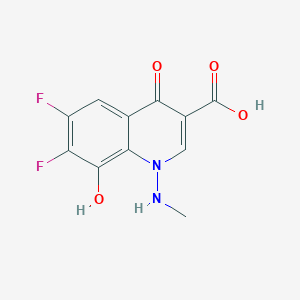

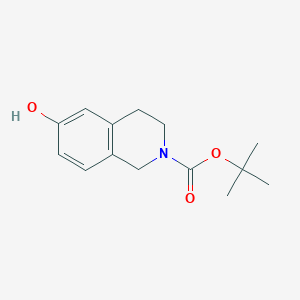

(2,5-Difluorophenyl)-piperidin-4-ylmethanone

Descripción general

Descripción

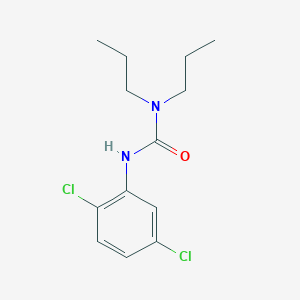

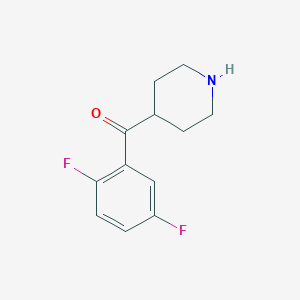

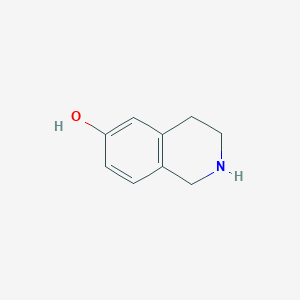

The compound (2,5-Difluorophenyl)-piperidin-4-ylmethanone, while not directly studied in the provided papers, is closely related to the piperidine derivatives discussed. Piperidine derivatives are known for their diverse biological properties and significance in medicinal chemistry. These compounds are often synthesized and studied for their potential as therapeutic agents due to their interaction with various biological targets .

Synthesis Analysis

The synthesis of related piperidine derivatives typically involves substitution reactions and is characterized by spectroscopic techniques such as X-ray diffraction, which confirms the structure of the synthesized compounds. For example, the synthesis of a related compound involved a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with a sulfonyl chloride derivative . This suggests that similar methods could be applied to synthesize (2,5-Difluorophenyl)-piperidin-4-ylmethanone.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed by single-crystal X-ray diffraction studies. For instance, it was found that the piperidine ring adopts a chair conformation, and the geometry around certain atoms, such as sulfur, can be distorted tetrahedral . These structural details are crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from studies on their molecular electrostatic potential (MEP) maps, which identify potential sites for electrophilic and nucleophilic attacks. For example, negative electrostatic potential regions are localized around the carbonyl group, indicating sites for electrophilic attack, while positive regions are localized on the rings, suggesting sites for nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are explored through various computational and experimental techniques. Density Functional Theory (DFT) calculations, including HOMO-LUMO energy gap analysis, provide insights into the electronic properties and charge transfer within the molecule . The thermal stability of these compounds is typically assessed using thermogravimetric analysis, which reveals the temperature range in which the structure remains stable . Vibrational spectroscopy, such as Fourier-Transform Infrared and Raman spectra, is used to compute vibrational wavenumbers and assign potential energy distributions .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

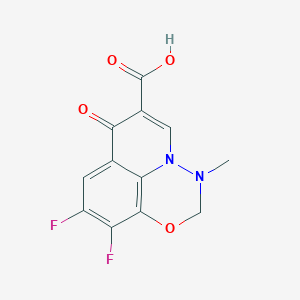

A series of new derivatives were synthesized from (2,5-Difluorophenyl)-piperidin-4-ylmethanone, showing promising antimicrobial activity. This includes efforts like the synthesis of oxime derivatives, which exhibited significant antibacterial and antifungal activities against various pathogenic strains, indicating their potential as leads for developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Structural and Computational Studies

The synthesized compounds have also been a subject of extensive structural and computational studies. For example, the crystal structure, thermal properties, and electronic parameters of a specific derivative were thoroughly examined, highlighting the compound's stability and potential electronic applications. Such studies not only elucidate the physical and chemical properties of these compounds but also explore their applications in material science and electronic device development (C. S. Karthik et al., 2021).

Synthesis Techniques and Process Optimization

Research on the synthesis and optimization of related compounds has led to the development of efficient synthetic routes, improving yields and streamlining production processes. This includes the synthesis of key pharmaceutical intermediates, demonstrating the importance of these compounds in drug development and the pharmaceutical industry (Zheng Rui, 2010).

Material Science and Polymer Research

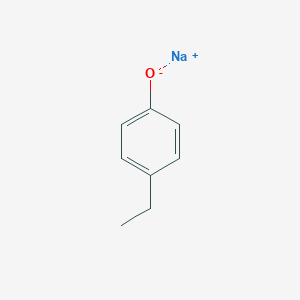

Compounds derived from (2,5-Difluorophenyl)-piperidin-4-ylmethanone have been utilized in the development of novel copolymers, showcasing their potential in creating materials with enhanced properties. For instance, the synthesis of copolymers incorporating difluorophenyl derivatives revealed substantial increases in glass transition temperatures, indicating their utility in producing materials with improved thermal stability (G. Kharas et al., 2000).

Corrosion Inhibition

Furthermore, derivatives of (2,5-Difluorophenyl)-piperidin-4-ylmethanone have been investigated for their corrosion inhibition properties, showing effectiveness in protecting metals from corrosion in various environments. This highlights their potential application in industrial settings, particularly in maintaining the integrity and longevity of metal structures and components (S. Kaya et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

(2,5-difluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRALMPDEWIMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262734 | |

| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Difluorobenzoyl)piperidine | |

CAS RN |

1016743-93-3 | |

| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016743-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Difluorophenyl)-4-piperidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)